Silaplatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cancer is a leading cause of death worldwide, and despite significant progress in cancer research, there is still a need for more effective and less toxic treatments. Silaplatin is a novel platinum-based anti-cancer agent that has shown promising results in preclinical studies.

Mécanisme D'action

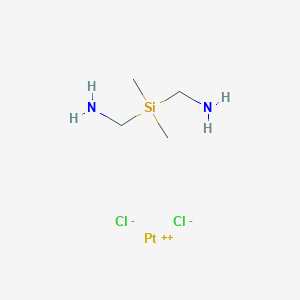

The mechanism of action of Silaplatin is similar to that of cisplatin. Silaplatin binds to DNA and forms cross-links between adjacent strands, which interferes with DNA replication and transcription, leading to cell death. However, Silaplatin has a different binding pattern compared to cisplatin, which may explain its superior anti-cancer activity.

Effets Biochimiques Et Physiologiques

Silaplatin has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. Moreover, Silaplatin has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Silaplatin has also been shown to modulate the immune system, which may enhance its anti-cancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

Silaplatin has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. Moreover, Silaplatin has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs, which makes it a promising candidate for further development. However, Silaplatin has some limitations, such as its high cost and limited availability.

Orientations Futures

There are several future directions for Silaplatin research. First, clinical trials are needed to evaluate the safety and efficacy of Silaplatin in humans. Second, the combination of Silaplatin with other anti-cancer agents or immunotherapies should be explored to enhance its anti-cancer activity. Third, the mechanism of action of Silaplatin should be further elucidated to optimize its use in cancer treatment. Fourth, the development of Silaplatin derivatives with improved pharmacokinetic and pharmacodynamic properties should be pursued. Finally, the identification of biomarkers that predict the response to Silaplatin treatment may facilitate personalized cancer therapy.

Conclusion

Silaplatin is a novel platinum-based anti-cancer agent that has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs. Silaplatin has a well-established synthesis method, and its mechanism of action and physiological effects have been extensively studied. Silaplatin has several advantages for lab experiments, but also some limitations. There are several future directions for Silaplatin research, which may lead to the development of a more effective and less toxic anti-cancer therapy.

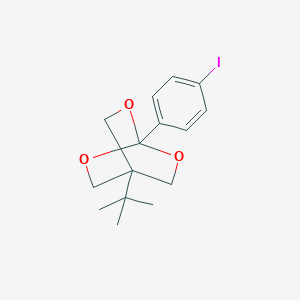

Méthodes De Synthèse

Silaplatin is a derivative of cisplatin, which is a widely used platinum-based anti-cancer drug. The synthesis of Silaplatin involves the substitution of one of the chloride ions in cisplatin with a silicon-containing ligand. This modification results in a more stable and less toxic compound that retains the anti-cancer activity of cisplatin.

Applications De Recherche Scientifique

Silaplatin has been extensively studied in preclinical models of various types of cancer, including lung, breast, ovarian, and prostate cancer. In these studies, Silaplatin has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs. Moreover, Silaplatin has been shown to overcome drug resistance, which is a major obstacle in cancer treatment.

Propriétés

Numéro CAS |

118797-76-5 |

|---|---|

Nom du produit |

Silaplatin |

Formule moléculaire |

C4H14Cl2N2PtSi |

Poids moléculaire |

384.2 g/mol |

Nom IUPAC |

[aminomethyl(dimethyl)silyl]methanamine;platinum(2+);dichloride |

InChI |

InChI=1S/C4H14N2Si.2ClH.Pt/c1-7(2,3-5)4-6;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2 |

Clé InChI |

VMIKAVWPAWKUCW-UHFFFAOYSA-L |

SMILES |

C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2] |

SMILES canonique |

C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2] |

Synonymes |

(bis(aminomethyl)dimethylsilane)dichloroplatinum(II) silaplatin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)

![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)

![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)

![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)